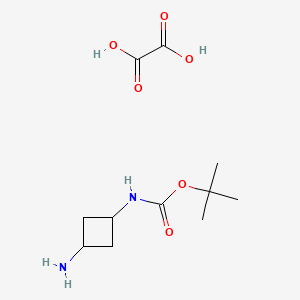![molecular formula C16H16ClN3 B13891664 4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a phenyl group at the 6-position contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under basic conditions to form ethyl 2-cyano-3-(1,3-dioxolane) propionate. This intermediate undergoes ring-closing reactions with formamidine acetate and subsequent hydrochloric acid hydrolysis to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. Finally, chlorination of this intermediate with a chlorinating reagent produces the target compound .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing waste and cost. A notable method involves the condensation of specific intermediates under catalytic conditions, followed by cyclization and chlorination steps. This approach ensures high selectivity and efficiency, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the 4-position makes the compound susceptible to nucleophilic aromatic substitution reactions.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide under reflux conditions.
Suzuki Coupling: Utilizes palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in an aqueous or organic solvent.
Major Products Formed
Biaryl Derivatives: Formed through Suzuki coupling reactions, these derivatives are valuable intermediates in pharmaceutical synthesis.
Substituted Pyrimidines: Result from nucleophilic aromatic substitution reactions, often used in further synthetic applications.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory disorders.
Biological Studies: Used in studying cell signaling pathways and molecular interactions due to its ability to inhibit specific kinases.
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of various therapeutic agents, including anticancer and anti-inflammatory drugs.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of kinase enzymes. By binding to the ATP-binding site of kinases, it prevents phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell proliferation and survival. This mechanism is particularly effective in targeting cancer cells, leading to apoptosis and reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the phenyl and isobutyl groups, resulting in different chemical properties and applications.
2,4-dichlorothieno[3,2-d]pyrimidine: Contains a thieno ring instead of a pyrrole ring, used in antitumor medications.
4-chloro-2-methylthieno[3,2-d]pyrimidine: Another thieno derivative with applications in medicinal chemistry.
Uniqueness
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound in the development of targeted therapies for cancer and other diseases .
Eigenschaften
Molekularformel |
C16H16ClN3 |
|---|---|
Molekulargewicht |
285.77 g/mol |
IUPAC-Name |
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H16ClN3/c1-10(2)8-14-18-13-9-12(11-6-4-3-5-7-11)19-15(13)16(17)20-14/h3-7,9-10,19H,8H2,1-2H3 |
InChI-Schlüssel |
LTXUWCOGPBNODT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



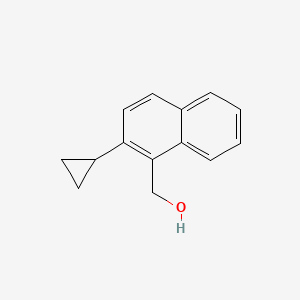
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
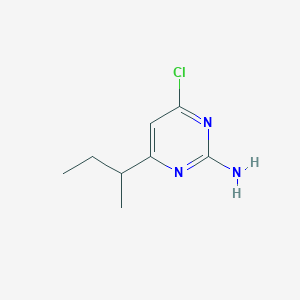
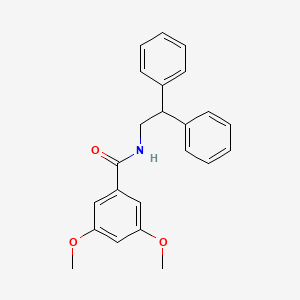
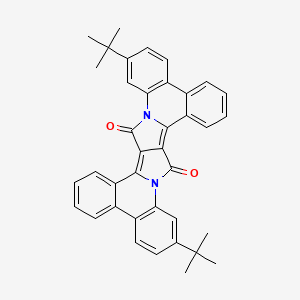
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
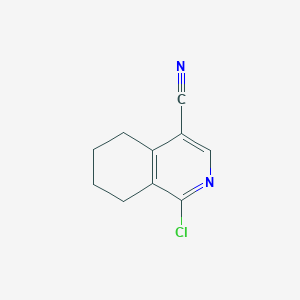
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)

![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)

